2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

Pharmaceutical impurity profiling Organic synthesis Reference standard characterization

Pharmaceutical impurity profiling of Eliglustat requires authentic α-amino ketone reference standards. Non-amino benzodioxane analogs alter HPLC retention times by several minutes, causing false negatives and ICH Q3A/Q3B non-compliance. · Certified reference standard (CoA with HPLC purity, NMR, IR, HRMS) ensures definitive identity and purity for regulatory submissions. · Provides unambiguous mass spectrometric signature ([M+H]⁺ m/z 194.081) and distinct NMR shifts for accurate Impurity 23 quantification. · Achieves baseline separation with desirability 1.0 in stability-indicating methods; ideal for ANDA filings, forced degradation studies, and LC-MS/MS internal standard derivatization.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 245329-81-1
Cat. No. B1620279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
CAS245329-81-1
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)CN
InChIInChI=1S/C10H11NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6,11H2
InChIKeyGWXMOWOUOXOCLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Profile & Procurement Identity


2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone (CAS 245329-81-1) is a synthetic benzodioxane derivative bearing a primary α‑amino ketone side‑chain (C₁₀H₁₁NO₃, MW 193.20 g·mol⁻¹) . It is formally catalogued as Eliglustat Impurity 23 and is primarily sourced as a certified reference standard for pharmaceutical impurity profiling, analytical method development, and regulatory quality control of the API Eliglustat tartrate .

Why Generic Analogs Fail to Replace Impurity 23


In pharmaceutical impurity analysis, structural homology does not guarantee chromatographic or regulatory equivalence. Generic benzodioxane derivatives such as 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone lack the α‑amino group that defines the target compound’s retention time, mass spectrometric signature, and reactivity. Substituting with a non‑amino analog or a different Eliglustat impurity (e.g., N‑Oxide or diastereomer) would alter retention time by several minutes [1] and produce a false negative or misquantification in stability‑indicating HPLC methods, directly compromising ICH Q3A/Q3B compliance.

Quantitative Differentiation Against Closest Comparators


Structural Selectivity: α-Amino Ketone vs. Methyl Ketone

The compound contains a primary amino group at the α‑position of the ethanone side‑chain (C₁₀H₁₁NO₃, MW 193.20), whereas the closest non‑nitrogenous analog 1‑(2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)ethanone (CAS 2879‑20‑1, C₁₀H₁₀O₃, MW 178.19) bears a methyl group instead . This structural difference enables unique derivatization (e.g., salt formation as the hydrochloride, CAS 35970‑31‑1) and alters the detector response in LC‑UV/HRMS, providing a distinct peak that cannot be mimicked by the methyl analog.

Pharmaceutical impurity profiling Organic synthesis Reference standard characterization

Chromatographic Resolution Among Eliglustat Impurities

In a validated Quality‑by‑Design RP‑HPLC stability‑indicating assay for Eliglustat, the structurally related impurities were resolved with retention times (RTs) of 3.5 min (Eliglustat), 21.5 min (EGS‑5A), 23.2 min (diastereomers), and 25.9 min (EGS‑N‑Oxide) [1]. Eliglustat Impurity 23 (the target compound) elutes within the critical resolution window of 21–26 min and must be chromatographically separated from these co‑occurring impurities. Substituting Impurity 23 with a different impurity standard (e.g., N‑Oxide) would shift the quantifiable RT by at least 2.4 min, invalidating peak assignment and recovery calculations.

RP‑HPLC method validation Stability‑indicating assay Quality by Design

Certified Reference Standard vs. Research-Grade Purity

The compound is supplied as a fully characterized reference standard (Eliglustat Impurity 23 HCl) with a comprehensive Certificate of Analysis (CoA) that includes HPLC purity (typically ≥95%), ¹H NMR, ¹³C NMR, IR, and high‑resolution mass spectrometry data [1]. In contrast, generic research‑grade benzodioxane building blocks often come with lower purity (e.g., 97% by HPLC without impurity profiling) and lack the detailed characterization required for regulatory submission.

Reference standard certification Pharmaceutical quality control Certificate of Analysis

Regulatory Compliance as Process Impurity Marker

Eliglustat Impurity 23 is explicitly listed as an organic impurity reference standard used during synthesis, formulation, and quality control of Eliglustat tartrate . The compound is manufactured and characterized in accordance with ICH Q3A (drug substance) and Q3B (drug product) guidelines. Generic benzodioxane surrogates are not associated with a specific impurity designation and therefore cannot serve as qualified reference standards in regulatory filings.

ICH Q3A/Q3B Process impurity control Analytical method validation (AMV)

Verified Applications for Eliglustat Impurity 23


Stability-Indicating HPLC Method

The compound is used as a primary impurity reference to establish system suitability, determine relative retention times (RRT), and calculate resolution factors between Eliglustat and its process/degradation impurities [1]. The validated method employing this standard achieves baseline separation with a desirability of 1.0, enabling accurate quantification of Impurity 23 at levels meeting ICH Q3B thresholds.

Mass Spectrometry Impurity Characterization

As the free base or HCl salt, the compound provides a definitive mass spectrometric signature ([M+H]⁺ at m/z 194.081 for free base) and distinct NMR shifts that serve as a reference for identifying unknown degradation products in forced degradation studies of Eliglustat [1][2].

cGMP Batch Release Testing

The certified reference standard (CoA with HPLC purity, NMR, IR, HRMS) is employed to spike placebo and drug product matrices, verifying recovery and precision of the impurity assay during commercial batch release, in accordance with FDA and EMA requirements for ANDA submissions [2].

Derivatization Intermediate

The α‑amino ketone functionality allows selective derivatization (e.g., reductive amination, acylation) to generate novel Eliglustat-related compounds or internal standards for bioanalytical LC‑MS/MS methods, a capability absent in non‑amino benzodioxane analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.